molecular formula C9H18ClNO2 B13510798 Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

Cat. No.: B13510798
M. Wt: 207.70 g/mol
InChI Key: AUTRGUZICYVNCK-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a synthetically valuable piperidine derivative. The piperidine ring is a fundamental scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals and countless bioactive molecules . As a substituted piperidine ester, this compound serves as a versatile and crucial synthetic intermediate for researchers designing and developing novel therapeutic agents. Its structure, featuring the ester functional group, makes it a suitable precursor for further chemical transformations, including hydrolysis to acids or reduction to alcohols, which is essential for structure-activity relationship (SAR) studies during drug candidate optimization . Piperidine derivatives have demonstrated significant pharmacological potential across a wide spectrum of therapeutic areas. Research indicates their relevance in developing agents for inflammation and cancer, with some compounds acting as dual inhibitors of key enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) . In infectious disease, piperidine-based molecules are being explored as potent inhibitors for conditions such as tuberculosis, targeting vital pathways like the electron transport chain and menaquinone biosynthesis in Mycobacterium tuberculosis . Furthermore, piperidine scaffolds are integral to the discovery of new central nervous system (CNS) active drugs, with examples including the cognitive enhancer Donepezil for Alzheimer's disease and various antipsychotics . The specific dimethyl and ester substitutions on this piperidine hydrochloride salt may offer researchers a means to fine-tune the lipophilicity, stereochemistry, and metabolic stability of their target molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is sold as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

AUTRGUZICYVNCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization and Methylation

One approach starts with a suitable ketoester or amino acid precursor, such as 2-piperidone derivatives, which undergo methylation at the 5-position using methylating agents under controlled conditions. Following methylation, esterification is performed to yield the methyl ester. The final hydrochloride salt is obtained by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent.

Esterification of 5,5-dimethylpiperidine-2-carboxylic acid

The free acid form, 5,5-dimethylpiperidine-2-carboxylic acid, can be esterified using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The hydrochloride salt can be formed in situ or by subsequent treatment.

Analytical and Purity Considerations

  • Purity is generally confirmed by high-performance liquid chromatography with purity levels ≥ 99%.
  • Melting points for related acids range from 164 to 172 °C.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compounds.

Summary Table of Preparation Parameters for Related Compounds

Parameter Method 1 (Potassium Permanganate Oxidation) Method 2 (Cyclization + Oxidation) Method 3 (Fixed Bed Catalytic Oxidation)
Raw Materials 2,5-dimethylpyrazine, KMnO4 Pyruvic aldehyde, o-phenylenediamine Diluted 2,5-dimethylpyrazine aqueous solution
Temperature Range 5–30 °C 30–130 °C 240–250 °C
Reaction Time Several hours with incremental KMnO4 addition 0.5–4 h (multiple steps) Continuous flow, 1.2–2 L/h feed rate
pH Control 2–3 1.5–4 ~3
Extraction Solvent Butanone Butanone N/A (aqueous system)
Yield ~55% ~58% 58.3%
Purity (HPLC) ≥ 99% ≥ 99.5% 99.24%

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Compound Name Key Features Reference
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (Imp. B(EP)) Piperidine-2-carboxamide with aryl substitution; amide functional group
Methyl 5-Aminopyrimidine-2-carboxylate Hydrochloride Pyrimidine ring with methyl ester and amino substituents
4-(Diphenylmethoxy)piperidine Hydrochloride Piperidine with diphenylmethoxy substituent; no ester group
(2S)-2,5-Diaminopentanamide Dihydrochloride Aliphatic dihydrochloride salt with amide and amine groups

Key Observations :

  • Ester vs. Amide Functional Groups : The target compound’s methyl ester group (R-COOCH₃) may confer higher hydrolytic instability compared to the carboxamide (R-CONH₂) in Imp. B(EP) . Esters are more prone to enzymatic or acidic hydrolysis, influencing metabolic pathways.

Physicochemical Properties

Property Target Compound (Inferred) (2S)-2,5-Diaminopentanamide Dihydrochloride Imp. B(EP) Hydrochloride
Solubility High (due to HCl salt) Moderate (dihydrochloride enhances polarity) Moderate (amide reduces polarity)
Stability Sensitive to hydrolysis Stable (aliphatic backbone) Stable (amide resists hydrolysis)
Molecular Formula C₉H₁₈NO₂Cl C₅H₁₃N₃O·(HCl)₂ C₁₄H₂₁N₂O·HCl

Notes:

  • Hydrochloride salts generally improve aqueous solubility but may reduce stability in humid conditions.
  • The dihydrochloride salt in (2S)-2,5-diaminopentanamide increases ionic character compared to the mono-salt in the target compound .

Key Differences :

  • The target compound lacks explicit regulatory data, whereas 4-(Diphenylmethoxy)piperidine Hydrochloride is cited in EPA and EFSA frameworks, suggesting stricter handling protocols .
  • The dihydrochloride analogue in has undefined hazards, contrasting with the well-documented risks of older pharmaceuticals like amitriptyline hydrochloride (e.g., cardiotoxicity) .

Biological Activity

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound is primarily studied for its interactions with biological targets, including enzymes and receptors. The compound's structure allows it to participate in various biochemical processes, making it a candidate for therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The piperidine ring can undergo hydrolysis, releasing active derivatives that modulate enzyme activity or receptor function. These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    In a study assessing the anti-inflammatory effects of related compounds, it was found that derivatives of piperidine exhibited significant inhibition of pro-inflammatory cytokines. For instance, methyl 5,5-dimethylpiperidine derivatives demonstrated reduced levels of IL-6 and TNF-α in vitro when tested against activated immune cells .
  • Analgesic Effects :
    Another investigation highlighted the analgesic potential of piperidine derivatives in animal models. Mice treated with this compound showed a marked reduction in pain response in formalin-induced pain models . The compound's efficacy was measured using the paw licking test, where treated mice exhibited significantly less discomfort compared to controls.
  • Cytotoxicity and Anticancer Properties :
    Preliminary studies indicated that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that concentrations of this compound led to reduced viability in colorectal cancer cells (IC50 values were noted around 20 µM) .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
Anti-inflammatoryIn vitro immune cell assayReduced IL-6 and TNF-α levels
AnalgesicFormalin-induced pain modelDecreased paw licking time
CytotoxicityColorectal cancer cell linesIC50 = 20 µM
MechanismDescriptionReference
Enzyme inhibitionModulation of pro-inflammatory cytokine production
Receptor interactionBinding to pain receptors leading to analgesia
Cytotoxic pathwaysInduction of apoptosis in cancer cells

Q & A

Q. Basic: What analytical methods are recommended for assessing the purity and structural integrity of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Reference standards (e.g., pharmaceutical impurities like ethylphenidate hydrochloride ) can help identify related substances.
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to confirm structural integrity, focusing on characteristic peaks for the piperidine ring and ester groups.
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed mass with theoretical values (e.g., C9_9H17_{17}NO2_2·HCl: 207.7 + 36.46 g/mol).
  • Karl Fischer Titration: Determine water content, as hydrochloride salts are hygroscopic .

Q. Basic: What are the optimal storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent degradation. Hydrochloride salts of piperidine derivatives (e.g., Meperidine HCl) show ≥5-year stability under these conditions .
  • Desiccation: Use silica gel packs to minimize hygroscopicity.
  • Light Protection: Amber vials prevent photodegradation, critical for esters and tertiary amines .

Q. Advanced: How can researchers design experiments to resolve contradictions in pharmacological data for this compound?

Methodological Answer:

  • Dose-Response Curves: Use in vivo models (e.g., burn treatment ) with varying doses (1–100 mg/kg) to assess efficacy thresholds.
  • Control for Metabolites: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects.
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target pathways.

Example Workflow:

In Vivo Testing: Apply hydrogel formulations (as in Metformin HCl studies ) to evaluate bioavailability.

Data Normalization: Use nitric oxide (NO) plasma analysis (similar to ) to standardize inflammatory responses.

Q. Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

  • One-Pot Synthesis Monitoring: Track intermediates via inline FTIR (e.g., carbonyl peaks at 1700–1750 cm1^{-1}) to minimize byproducts .
  • HPLC-MS for Impurities: Compare with pharmacopeial standards (e.g., EP impurities A–F ). Key impurities may include:
    • Ethyl ester analogs from incomplete methylation.
    • Ring-opening products under acidic conditions.

Q. Advanced: How can experimental design optimize reaction yields for analogs of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:
    • Solvent Screening: Compare DMF (polar aprotic) vs. THF (low polarity) for esterification efficiency .
    • Catalyst Optimization: Test p-TsOH vs. H2_2SO4_4 for HCl salt formation.

Case Study:
Articaine HCl synthesis achieved 17% yield via a one-pot cyclization-oxidation-rearrangement sequence .

Q. Basic: What spectroscopic techniques are critical for characterizing hydrochloride salts of piperidine derivatives?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure (e.g., Cl–N hydrogen bonding) .
  • FTIR: Confirm HCl salt formation via N–H+^+ stretches (2500–3000 cm1^{-1}) and ester C=O (1720 cm1^{-1}) .

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